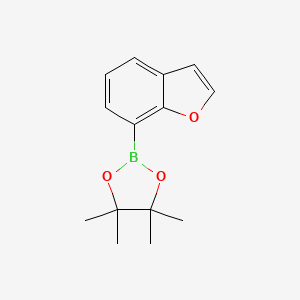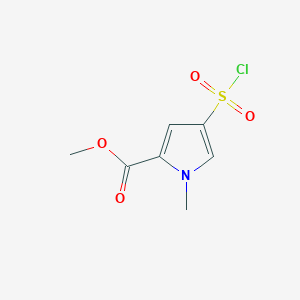
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a yield of 50% was achieved with a melting point of 196–198 °C . The reaction involved petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate has been explored in synthetic chemistry for its potential in forming various chemical compounds. For example, it has been synthesized using thiourea and ethyl bromopyruvate, followed by reactions with DMSO and sodium nitrite, and ultimately saponification in potash-methanol solvent. The synthesized compounds have been characterized using techniques like melting point measurement, IR, MS (ESI), and 1H-NMR (Zhou Zhuo-qiang, 2009).
Anticancer Activity
- Thiazole compounds, including derivatives of ethyl 2-(4-bromophenyl)thiazole-4-carboxylate, have been synthesized and tested for anticancer activity. For instance, their efficacy against breast cancer cells (MCF7) was evaluated, showing potential as anticancer agents (J. P. Sonar et al., 2020).
Spectroscopic and Crystallographic Studies
- Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate derivatives have been the focus of spectroscopic and single crystal X-ray diffraction (SC-XRD) studies. These studies provide detailed insights into their molecular structure and properties, which are crucial for their potential applications in fields like nonlinear optical (NLO) technologies (Muhammad Haroon et al., 2019).
Antimicrobial and Antioxidant Applications
- Some derivatives of ethyl 2-(4-bromophenyl)thiazole-4-carboxylate have demonstrated significant antimicrobial and antioxidant activities. These activities were quantified through various assays, indicating their potential use in developing new therapeutic agents (Muhammad Haroon et al., 2021).
Drug Design and Molecular Docking
- Novel thiazole derivatives, including those related to ethyl 2-(4-bromophenyl)thiazole-4-carboxylate, have been synthesized and evaluated for potential drug-likeness. Their structures have been analyzed using techniques like Hirshfeld surface and topological electron density parameters. Molecular docking simulations have also been performed to assess their potential as inhibitors, revealing promising pharmacokinetic properties (Lohith Tumakuru Nagarajappa et al., 2022).
Safety and Hazards
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles, including this compound, have diverse biological activities and can interact with various cellular components .
- Thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, and antitumor drugs .
Target of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSPSRXMTVFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659423 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885278-75-1 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)


![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)

![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)



